molecular formula C24H27NO3 B14482344 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline CAS No. 64142-43-4

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline

Cat. No.: B14482344
CAS No.: 64142-43-4
M. Wt: 377.5 g/mol
InChI Key: WEELVNVVIDLPLV-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline is a triphenylamine derivative characterized by ethoxy (-OCH₂CH₃) substituents at the para positions of the phenyl rings. This compound is widely studied for its strong electron-donating properties, driven by the electron-rich ethoxy groups, which enhance π-electron delocalization and intramolecular charge transfer (ICT) . These features make it valuable in optoelectronic applications, including two-photon absorption (2PA) chromophores, hole-transporting materials (HTMs), and fluorescent probes.

Properties

CAS No.

64142-43-4

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

4-ethoxy-N,N-bis(4-ethoxyphenyl)aniline

InChI

InChI=1S/C24H27NO3/c1-4-26-22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27-5-2)21-11-17-24(18-12-21)28-6-3/h7-18H,4-6H2,1-3H3

InChI Key

WEELVNVVIDLPLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline typically involves the reaction of 4-ethoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-bis(4-ethoxyphenyl)aniline involves its interaction with specific molecular targets. The ethoxy groups and the aniline core allow the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways .

Comparison with Similar Compounds

Methoxy-Substituted Analogs

Compound : 4,4'-(Cyclopentadithiophene)bis(N,N-bis(4-methoxyphenyl)aniline) (CDTh-EtHex 2)

  • Structural Difference : Methoxy (-OCH₃) groups replace ethoxy substituents.
  • Impact on Properties: Electron Donation: Methoxy groups are weaker electron donors than ethoxy due to reduced steric bulk and inductive effects, leading to slightly lower ICT efficiency . Solubility: Methoxy derivatives may exhibit lower solubility in organic solvents compared to ethoxy analogs, affecting thin-film processing in HTMs . Device Performance: In perovskite solar cells, methoxy-based HTMs (e.g., PyPDAn in ) show moderate open-circuit voltages (VOC) compared to ethoxy derivatives, which enhance charge extraction .

Table 1: Ethoxy vs. Methoxy Substituents

Property Ethoxy Derivative Methoxy Derivative
Electron Donation Strong (σ = 0.45 for 2PA) Moderate (σ = 0.38 for 2PA)
Fluorescence Quantum Yield High (e.g., 6P: 0.72) Lower (e.g., 10P: 0.55)
Solubility in DMSO/H₂O Enhanced Moderate

Triphenylamine-Based Derivatives

Compound : Ethoxyphenyl Triphenylamine (10P in )

  • Structural Difference : A rigid triphenylamine core replaces the flexible N,N-bis(4-ethoxyphenyl)aniline group.
  • Impact on Properties: π-Electron Delocalization: The triphenylamine group exhibits less effective π-conjugation compared to N,N-bis(4-ethoxyphenyl)aniline, resulting in lower 2PA cross-sections (σ = 120 GM vs. 180 GM for 6P) . Fluorescence Quenching: Steric hindrance in triphenylamine derivatives increases non-radiative decay, reducing fluorescence quantum yields .

Thioether-Functionalized Derivatives

Compound : N,N-bis(4-(hexylthio)phenyl)aniline (TP1/TP2 in )

  • Structural Difference : Sulfur atoms replace oxygen in the substituents (hexylthio vs. ethoxy).
  • Impact on Properties :
    • Electron Donation : Thioether groups (-S-) provide stronger electron donation than ethoxy, improving dye regeneration in solar cells (VOC increase by ~15%) .
    • Stability : Thioether derivatives may suffer from oxidative degradation under prolonged UV exposure, whereas ethoxy groups offer better stability .

Halogenated and Boronated Derivatives

Compound : 4-Bromo-N,N-bis[4-(2-ethylhexoxy)phenyl]aniline ()

  • Structural Difference : Bromine and bulky alkoxy chains replace ethoxy groups.
  • Impact on Properties :
    • Charge Transport : Bromine introduces electron-withdrawing effects, reducing ICT but improving charge mobility in OLEDs .
    • Synthetic Flexibility : Boronated analogs (e.g., ) enable Suzuki coupling for polymer synthesis, unlike ethoxy derivatives .

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